molecular formula C22H21BrN2O2 B2863961 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 898458-63-4

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

カタログ番号: B2863961
CAS番号: 898458-63-4
分子量: 425.326
InChIキー: JVRBGGATBLJGSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide (CAS 898433-14-2) is a synthetic small molecule with a molecular weight of 425.3 g/mol and the molecular formula C22H21BrN2O2 . This compound features a hybrid structure incorporating tetrahydroisoquinoline (THIQ), furan, and benzamide motifs, which are of significant interest in medicinal chemistry research. Structurally similar tetrahydroisoquinoline derivatives have demonstrated potent antiproliferative activity in biological screenings, particularly against human breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, research on compounds containing the furan ring and benzamide motif has indicated potential for overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy . The presence of these pharmacophores suggests this compound may serve as a valuable chemical tool for investigating new oncological therapeutic pathways and understanding resistance mechanisms. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRBGGATBLJGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzoyl chloride, 3,4-dihydroisoquinoline, and furan derivatives.

  • Step 1 Formation of the Intermediate Amide: - React 2-bromobenzoyl chloride with a suitable amine (e.g., 3,4-dihydroisoquinoline) in the presence of a base such as triethylamine.

  • Step 2 Addition of the Furan Moiety: - The intermediate is then reacted with a furan derivative in the presence of a catalyst under controlled conditions to introduce the furan ring into the structure.

Industrial Production Methods: Industrial-scale production may involve more efficient and cost-effective methods, including continuous flow synthesis and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the furan ring, potentially forming furan epoxides under specific conditions.

  • Reduction: The isoquinoline ring can be hydrogenated to yield tetrahydroisoquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions at the bromine site can lead to the formation of various substituted benzamides.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidizing agents include peracids and mCPBA.

  • Reduction Reagents: Hydrogen gas with palladium or platinum catalysts are frequently used.

  • Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

  • Oxidation: Furan epoxides or other oxidized derivatives.

  • Reduction: Tetrahydroisoquinoline derivatives.

  • Substitution: Substituted benzamides with various functional groups replacing bromine.

科学的研究の応用

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide has garnered interest in several research areas:

  • Chemistry: Used as a precursor or intermediate in organic synthesis to create more complex molecules.

  • Biology: Investigated for potential biological activities due to its structural components, which may interact with biological targets.

  • Medicine: Explored for pharmacological properties, potentially as a lead compound in drug development.

  • Industry: Employed in the synthesis of specialty chemicals and advanced materials.

作用機序

The compound's mechanism of action is largely dependent on its interaction with specific molecular targets:

  • Molecular Targets: It may bind to enzymes, receptors, or other proteins due to the presence of reactive functional groups.

  • Pathways Involved: Potential involvement in signaling pathways or metabolic processes, though specific pathways would require detailed empirical studies to elucidate.

類似化合物との比較

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Core Structure Substituents Key Features Biological Relevance Reference
Target Compound Benzamide + ethylamine linker 2-bromo (benzamide), dihydroisoquinoline, furan-2-yl Bromine enhances steric bulk/electrophilicity; furan introduces π-orbital interactions Undocumented in evidence; structural analogs suggest cholinesterase/CD44 activity
(4-((6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (Compound 11) Benzophenone + methyl linker 6-bromo (dihydroisoquinoline), pyrrolidinone Bromine on dihydroisoquinoline enhances BChE selectivity Selective butyrylcholinesterase (BChE) inhibitor; 64% yield
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide Benzamide + hydroxypropyl Hydroxypropyl, pyrrolidine Hydroxyl group improves solubility; pyrrolidine enables H-bonding Potential receptor-binding applications (e.g., sigma-2 ligands); 52% yield
N-{2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3,4-dimethylbenzamide Benzamide + ethylamine linker 3,4-dimethyl (benzamide), 4-dimethylaminophenyl Dimethylamino group enhances lipophilicity and charge interactions Undocumented; dimethylamino may modulate CNS penetration
5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (Compound 9l) γ-butyrolactone + ethyl linker Diethyl, dihydroisoquinoline Lactone ring confers rigidity; diethyl groups enhance metabolic stability Sigma-2 receptor ligand; 36.4% yield

Functional and Pharmacological Insights

  • Bromine Position: The target compound’s bromine on the benzamide (vs. dihydroisoquinoline in Compound 11) may alter target selectivity. Bromine at the 6-position in dihydroisoquinoline (Compound 11) correlates with BChE inhibition , whereas its placement on benzamide could modulate interactions with hydrophobic enzyme pockets.
  • Furan vs.

Research Findings and Computational Predictions

  • Enzyme Inhibition : Compound 11’s BChE selectivity (IC₅₀ = 0.8 µM) suggests bromine’s role in enhancing binding to BChE’s peripheral anionic site . The target compound’s bromine may similarly influence affinity but requires experimental validation.
  • Receptor Binding: highlights Can159, a dihydroisoquinoline-tetrazole hybrid, as a CD44 antagonist. The target compound’s furan group may mimic tetrazole’s π-π stacking, though this remains speculative .
  • Docking Studies: Glide docking () predicts that the furan’s oxygen could form hydrogen bonds with residues like Asp/Glu in enzyme active sites, contrasting with morpholino or pyrrolidine groups in analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。